molecular formula C17H16ClNO4S B3121046 2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride CAS No. 277758-55-1

2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride

Cat. No. B3121046
M. Wt: 365.8 g/mol
InChI Key: VOWMOARWULXAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride” is a complex organic compound. It contains an isoindoline group, which is a type of heterocyclic compound . Isoindolines are found in many natural products and have been studied for their potential biological activities .

Scientific Research Applications

Chemical Reactions and Mechanisms

Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin : A study reviews the acidolysis of β-O-4-type lignin model compounds, highlighting the significance of the presence of γ-hydroxymethyl groups and the hydride transfer mechanism in these processes. This research could provide a foundational understanding of reactions related to complex organic compounds, possibly including those similar to the targeted sulfonic acid chloride compound (Yokoyama, 2015).

Chemical Synthesis and Properties

Synthesis and Biological Activity of Sultone Core Derivatives : An analysis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides explores their synthesis, chemical transformations, and pharmacological potential. While not directly related, the methodologies for cyclization and the exploration of biological activities could offer parallels to research involving complex sulfonic acid chlorides (Hryhoriv et al., 2021).

Environmental Impact and Toxicity

Microwave-Assisted Synthesis of Benzoxazoles Derivatives : This review highlights the efficiency of microwave-assisted synthesis for producing benzoxazole derivatives, a process that may share similarities with the synthesis of other complex organic compounds, including sulfonic acid chlorides. The focus on microwave-assisted techniques could provide a sustainable and efficient pathway for synthesizing such chemicals (Özil & Menteşe, 2020).

Advanced Oxidation Processes

Impact of Chloride Ions on Activated Persulfates Based AOPs : A review examines how chloride ions interact with oxidants in advanced oxidation processes (AOPs), potentially forming chlorine radicals that affect organic contaminants. Although focused on environmental remediation, this study suggests the complex interactions and stability considerations relevant to chlorinated organic compounds, possibly including sulfonic acid chlorides (Oyekunle et al., 2021).

Future Directions

The future research directions involving this compound could be vast, given the wide range of potential applications of isoindoline derivatives. These could include further studies into their biological activities and the development of new synthesis methods .

properties

IUPAC Name

4-(3-oxo-1H-isoindol-2-yl)-2-propoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c1-2-9-23-15-10-13(7-8-16(15)24(18,21)22)19-11-12-5-3-4-6-14(12)17(19)20/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWMOARWULXAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride
Reactant of Route 2
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride
Reactant of Route 3
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride
Reactant of Route 4
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride
Reactant of Route 5
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride
Reactant of Route 6
Reactant of Route 6
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.